N'-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-(1H-pyrrol-1-yl)benzoic acid with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrazine hydrate to form the final product .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonohydrazide moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce hydrazine derivatives .
Scientific Research Applications
N’-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(1H-pyrrol-1-yl)benzoyl]-4-methylbenzenesulfonohydrazide
- N’-[2-(1H-pyrrol-1-yl)benzoyl]-4-chlorobenzenesulfonohydrazide
- N’-[2-(1H-pyrrol-1-yl)benzoyl]-4-nitrobenzenesulfonohydrazide
Uniqueness
N’-[2-(1H-pyrrol-1-yl)benzoyl]-4-(trifluoromethyl)benzenesulfonohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
2-pyrrol-1-yl-N'-[4-(trifluoromethyl)phenyl]sulfonylbenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)13-7-9-14(10-8-13)28(26,27)23-22-17(25)15-5-1-2-6-16(15)24-11-3-4-12-24/h1-12,23H,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXZBMAXPOBOLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)N3C=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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